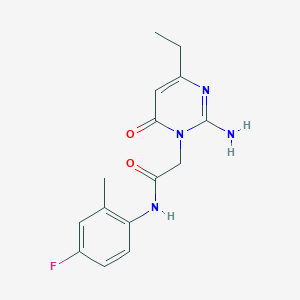

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2/c1-3-11-7-14(22)20(15(17)18-11)8-13(21)19-12-5-4-10(16)6-9(12)2/h4-7H,3,8H2,1-2H3,(H2,17,18)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJPGPEOKVJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)N)CC(=O)NC2=C(C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a dihydropyrimidinone core structure with various substituents that enhance its biological profile. The presence of an amino group, an ethyl substituent, and a fluorinated aromatic moiety contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Antiviral Activity : Compounds in the same class have shown antiviral properties, particularly against RNA viruses. Studies suggest that structural modifications can enhance their efficacy against viral replication .

- Anticancer Properties : Preliminary assays indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against non-small cell lung cancer and breast cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. Similar compounds have been reported to inhibit reverse transcriptase and other critical enzymes in cancer and viral pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of dihydropyrimidinone derivatives:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of several dihydropyrimidinone derivatives, including those similar to our compound. Results showed significant growth inhibition in MCF7 breast cancer cells with IC50 values ranging from 0.1 to 0.5 µM depending on the substitution pattern .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.1 |

| Compound B | HT29 | 0.25 |

| Compound C | NCI-H522 | 0.35 |

- Antiviral Activity Assessment : A series of pyrimidine derivatives were tested for their ability to inhibit viral replication in vitro. The most active compounds displayed EC50 values below 100 µM against various RNA viruses .

The mechanism by which This compound exerts its biological effects likely involves:

- Binding to Target Enzymes : The compound's structural features allow it to bind effectively to active sites on enzymes or receptors, inhibiting their function.

- Interference with Cellular Pathways : By modulating key signaling pathways involved in cell proliferation and apoptosis, this compound may induce cytotoxic effects in cancer cells.

Scientific Research Applications

Research indicates that compounds similar to this one exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrimidine compounds show significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Compounds with similar structural motifs have demonstrated selective cytotoxicity towards cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of human cancer cells while sparing normal cells .

- Enzyme Inhibition : This compound may act as an inhibitor for enzymes involved in critical metabolic pathways. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .

Case Studies

Several case studies highlight the applications and effectiveness of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that pyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 256 µg/mL against common bacterial strains .

- Cytotoxicity Testing : Investigations into the cytotoxic effects revealed that certain derivatives could reduce cell viability in cancer lines by over 70%, indicating strong potential for therapeutic use .

- Neuroprotective Effects : Research has indicated that related compounds can provide neuroprotection by inhibiting acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to pyrimidinone- and dihydropyrimidinone-linked acetamides, which are frequently explored for pharmaceutical applications. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Key Differences and Implications

Linker Type :

- The target compound employs a methylene (CH₂) linker, unlike the sulfanyl (S-CH₂) linkers in analogs . The absence of sulfur may reduce oxidation susceptibility and alter electronic properties.

- Sulfanyl-linked analogs (e.g., from ) show high melting points (>282°C), suggesting strong intermolecular interactions, while the target compound’s melting point remains unreported but could differ due to its unique substitution .

The 4-ethyl group introduces steric bulk compared to 4-methyl analogs, possibly affecting binding pocket interactions .

Acetamide Tail Modifications: The 4-fluoro-2-methylphenyl group balances lipophilicity and metabolic stability. Fluorine’s electron-withdrawing effect may improve oxidative stability relative to chlorophenyl or ethoxyphenyl groups . In contrast, sulfamoyl- or phenoxy-substituted analogs (e.g., ) prioritize polar interactions or extended aromatic systems .

Pharmacological Potential

- While biological data for the target compound are unavailable, structurally related analogs exhibit activities ranging from antimicrobial to enzyme inhibition. For example, chlorophenyl- and phenoxyphenyl-substituted derivatives () are hypothesized to target bacterial or fungal pathways .

- The fluorine atom in the target compound’s phenyl group may enhance blood-brain barrier penetration or metabolic half-life, common features in CNS-active drugs .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis yield of this compound?

- Answer: Synthesis optimization requires careful control of reaction conditions. For example, using polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16 hours promotes nucleophilic substitution reactions, as demonstrated in pyrimidine-acetamide coupling reactions . Quenching with saturated NH₄Cl and purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) can improve yield and purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability and identifies side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer: Multidimensional characterization is essential:

- 1H NMR (300 MHz, DMSO-d₆) confirms proton environments, such as aromatic peaks (δ 7.28–7.82 ppm) and NH/OH signals (δ 10.10–12.50 ppm) .

- Mass spectrometry (e.g., [M+H]+ at m/z 344.21) validates molecular weight .

- Elemental analysis (C, N, S) ensures stoichiometric accuracy (e.g., C: 45.29% vs. theoretical 45.36%) .

Q. How can researchers address solubility challenges during purification?

- Answer: Solubility-guided purification involves:

- Solvent screening : Polar solvents like DMSO or DMF dissolve intermediates, while precipitation in water or ethanol isolates final products.

- Column chromatography : Gradient elution (e.g., CH₂Cl₂ to CH₂Cl₂/MeOH 50:1) resolves polar impurities .

- Recrystallization : Ethanol/water mixtures enhance crystal purity, as seen in pyrimidine-thioacetamide derivatives .

Advanced Research Questions

Q. How can discrepancies in impurity profiles between drug substances and products be reconciled?

- Answer: Impurity tracking requires comparative HPLC/UV analysis under standardized conditions (e.g., C18 columns, acetonitrile/water gradients). For example, process impurities like (E)-2-(2-{[(dimethylamino)methylidene]amino}propan-2-yl)-N-(4-fluorobenzyl) derivatives may form during synthesis but degrade in formulation . Accelerated stability studies (40°C/75% RH) identify degradation pathways, while LC-MS/MS characterizes impurity structures .

Q. What computational strategies enhance reaction design for derivatives of this compound?

- Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, catalysts) . Machine learning models trained on synthetic datasets (e.g., yields, solvent choices) can prioritize high-probability reaction conditions, reducing trial-and-error experimentation .

Q. How can researchers assess the biological activity of this compound against structurally similar analogs?

- Answer: A systematic workflow includes:

- Docking studies : Target proteins (e.g., kinases, GPCRs) are modeled using X-ray crystallography data. Pyrimidine-acetamide derivatives are docked to predict binding affinities .

- Enzyme assays : Measure IC₅₀ values for enzyme inhibition (e.g., tyrosine kinases) using fluorescence-based assays .

- Cellular viability tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) compare potency with analogs like thieno[3,2-d]pyrimidine derivatives .

Q. What statistical methods resolve contradictions in experimental data for this compound?

- Answer: Design of Experiments (DoE) minimizes confounding variables. For example:

- Factorial designs test interactions between temperature, solvent, and catalyst concentration .

- Response surface methodology (RSM) optimizes reaction yield and purity by modeling quadratic relationships between variables .

- ANOVA identifies significant factors (p < 0.05) in multi-step syntheses, as applied in pyridazine-acetamide studies .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., degassing, inert atmosphere) to mitigate batch-to-batch variability .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Ethical Compliance : Adhere to non-human research protocols for biological testing, as specified in safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.